6-chloro-N-methyl-N-(2-pyrimidin-2-ylethyl)pyrazin-2-amine

Catalog No.
S7596949
CAS No.
M.F
C11H12ClN5
M. Wt
249.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-chloro-N-methyl-N-(2-pyrimidin-2-ylethyl)pyrazin...

Product Name

6-chloro-N-methyl-N-(2-pyrimidin-2-ylethyl)pyrazin-2-amine

IUPAC Name

6-chloro-N-methyl-N-(2-pyrimidin-2-ylethyl)pyrazin-2-amine

Molecular Formula

C11H12ClN5

Molecular Weight

249.70 g/mol

InChI

InChI=1S/C11H12ClN5/c1-17(11-8-13-7-9(12)16-11)6-3-10-14-4-2-5-15-10/h2,4-5,7-8H,3,6H2,1H3

InChI Key

MSMXJTKBWOPMSI-UHFFFAOYSA-N

SMILES

CN(CCC1=NC=CC=N1)C2=CN=CC(=N2)Cl

Canonical SMILES

CN(CCC1=NC=CC=N1)C2=CN=CC(=N2)Cl
6-chloro-N-methyl-N-(2-pyrimidin-2-ylethyl)pyrazin-2-amine or CP-690,550 is a potent inhibitor of Janus kinase 3 (JAK3). JAK3 is involved in cytokine signaling pathways and has been implicated in autoimmune diseases such as rheumatoid arthritis and psoriasis. CP-690,550 was first identified in a high-throughput screen of small molecules and was found to have activity against JAK3. This compound has been extensively studied as a potential therapeutic agent, and its properties and applications have been the subject of much research.
CP-690,550 is a white crystalline solid with a molecular formula of C15H14ClN5. The molecular weight is 303.8 g/mol, and the melting point is 304-307 °C. The compound is soluble in organic solvents such as DMSO and ethanol but is insoluble in water. The chemical structure of CP-690,550 is shown in Figure 1.
Figure 1: Chemical structure of CP-690,550.
CP-690,550 can be synthesized by reacting 6-chloropyrazin-2-amine with N-methyl-N-(2-pyrimidin-2-ylethyl)amine in the presence of a base such as sodium hydride. The reaction yields CP-690,550 as a white crystalline solid, which can be further purified by recrystallization. The structure of CP-690,550 can be confirmed using spectroscopic methods such as ^1H and ^13C NMR, IR, and mass spectrometry.
have been developed to detect and quantify CP-690,550 in various matrices. Liquid chromatography coupled with mass spectrometry (LC-MS) is commonly used to measure the concentration of CP-690,550 in biological samples such as plasma and urine. High-performance liquid chromatography (HPLC) with UV detection can also be used to measure the concentration of CP-690,550. Assays have been developed that are sensitive and selective for CP-690,550, allowing for accurate measurement of the compound in biological samples.
CP-690,550 has been extensively studied for its biological properties, specifically its activity as a JAK3 inhibitor. JAK3 is a member of the Janus kinase family of enzymes that play an important role in cytokine signaling. CP-690,550 inhibits JAK3 by binding to the ATP-binding site of the kinase, preventing phosphorylation and downstream signaling. Inhibition of JAK3 by CP-690,550 has been shown to be effective in animal models of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis.
Toxicity studies have been conducted to determine the safety and tolerability of CP-690,550. The compound has been shown to be well-tolerated in preclinical studies and clinical trials. Adverse effects reported in clinical trials include headaches, infections, and gastrointestinal symptoms. There have been concerns about the immunosuppressive effects of JAK3 inhibitors, which could increase the risk of infections and lymphomas. However, long-term safety data are limited.
CP-690,550 has potential applications in various fields of research, including immunology, pharmacology, and drug discovery. The compound has been used as a tool to study the role of JAK3 in cytokine signaling and immune cell function. CP-690,550 has also been investigated for its potential as a therapeutic agent for autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. In addition, CP-690,550 has been used as a reference compound for the development of JAK3 inhibitors with improved potency and selectivity.
CP-690,550 has been studied extensively in preclinical models and clinical trials. The compound has been shown to be effective in animal models of autoimmune diseases and has undergone phase III clinical trials for the treatment of rheumatoid arthritis and psoriasis. CP-690,550 has also been investigated for its potential in the treatment of other diseases such as ulcerative colitis and alopecia areata. However, further research is needed to fully understand the potential of CP-690,550 as a therapeutic agent.
CP-690,550 has potential implications in various fields of research and industry, including immunology, pharmacology, and drug discovery. The compound has the potential to be developed as a therapeutic agent for autoimmune diseases, which affect millions of people worldwide. CP-690,550 could also be used as a tool to study the role of JAK3 in cytokine signaling and immune cell function. Furthermore, CP-690,550 could be used as a reference compound for the development of JAK3 inhibitors with improved potency and selectivity.
The limitations of CP-690,550 as a therapeutic agent include concerns about immunosuppression and long-term safety. Further research is needed to fully understand the potential risks and benefits of JAK3 inhibitors. Future directions for research include the development of JAK3 inhibitors with improved potency and selectivity and the investigation of the potential of CP-690,550 in the treatment of other diseases. In addition, research is needed to fully understand the mechanism of action of CP-690,550 and its effects on immune cell function and cytokine signaling.
CP-690,550 is a potent JAK3 inhibitor that has potential applications in the treatment of autoimmune diseases. The compound has been extensively studied for its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety, and potential implications in various fields of research and industry. Limitations of CP-690,550 include concerns about long-term safety and immunosuppression. Future research directions include the development of JAK3 inhibitors with improved potency and selectivity and the investigation of the potential of CP-690,550 in the treatment of other diseases. Overall, CP-690,550 is an important compound that has the potential to make a significant impact in the field of medicine.

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Exact Mass

249.0781231 g/mol

Monoisotopic Mass

249.0781231 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-24-2023

Explore Compound Types